molecular formula C27H21NO7S B1611589 [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate CAS No. 58214-53-2

[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate

Cat. No. B1611589
CAS RN: 58214-53-2
M. Wt: 503.5 g/mol
InChI Key: AWVSFHIUQVIIOW-MOUTVQLLSA-N
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Description

[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Novel Synthesis Techniques

  • Research demonstrates innovative synthesis techniques for creating iodobenzene derivatives and other complex organic molecules, showcasing methods that might be applicable to the synthesis or functionalization of "[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate" for various applications (Matsumoto et al., 2008).

Liquid Crystal Research

  • The development of new liquid crystals incorporating specific structural motifs suggests the potential for "[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate" to contribute to advanced materials with unique electro-optical properties (Tariq et al., 2013).

Environmental and Biodegradation Studies

  • Studies on the degradation pathways of aromatic compounds in bacteria might indirectly hint at the environmental fate or biotechnological applications of structurally complex benzoates, including understanding the microbial breakdown or transformation of similar compounds (Cowles et al., 2000).

Antioxidant Activity and Pharmaceutical Applications

  • Research into novel organic compounds with antioxidant properties provides a foundation for exploring the therapeutic potential of complex molecules, including the potential medical or pharmaceutical applications of "[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate" (Yüksek et al., 2015).

Advanced Material Synthesis

  • Investigations into the synthesis of advanced polymers and materials from novel monomers could provide insight into the use of "[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate" as a precursor or component in high-performance materials (Qinglon, 2014).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO7S/c29-25(18-10-4-1-5-11-18)32-16-21-22(34-26(30)19-12-6-2-7-13-19)23(24(33-21)28-17-36)35-27(31)20-14-8-3-9-15-20/h1-15,21-24H,16H2/t21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVSFHIUQVIIOW-MOUTVQLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535996
Record name 2,3,5-Tri-O-benzoyl-N-(sulfanylidenemethylidene)-beta-D-ribofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate

CAS RN

58214-53-2
Record name 2,3,5-Tri-O-benzoyl-N-(sulfanylidenemethylidene)-beta-D-ribofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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